molecular formula C10H9FN2O2S2 B2436903 4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide CAS No. 866011-07-6

4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide

Cat. No.: B2436903
CAS No.: 866011-07-6
M. Wt: 272.31
InChI Key: DKQHYYZIQNLRAI-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide is a useful research compound. Its molecular formula is C10H9FN2O2S2 and its molecular weight is 272.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biochemical Evaluation

  • Benzenesulfonamides, including compounds similar to 4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide, have been synthesized and biochemically characterized as inhibitors of enzymes like kynurenine 3-hydroxylase. These compounds are useful in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Anticancer Activity

  • Studies have shown that derivatives of benzenesulfonamides exhibit potential as anticancer agents. For example, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives have been evaluated for their activity against various cancer cell lines, indicating their potential in cancer treatment (Karakuş et al., 2018).

Photochemical Properties for Photodynamic Therapy

  • The photochemical properties of certain benzenesulfonamide derivatives make them useful as photosensitizers in photodynamic therapy, particularly for treating cancer. Their effectiveness in generating singlet oxygen is a key aspect in this application (Pişkin et al., 2020).

Role in DNA Binding and Cleavage

  • Benzenesulfonamide derivatives have been studied for their ability to bind to DNA and induce DNA cleavage. This property is crucial for understanding their potential therapeutic applications, particularly in the context of antiproliferative activity against cancer cells (González-Álvarez et al., 2013).

Hyperpolarizability Studies

  • The first hyperpolarizability of certain sulfonamide amphiphiles, including benzenesulfonamide derivatives, has been assessed. This property is relevant in the field of material sciences, particularly for the development of nonlinear optical materials (Kucharski et al., 1999).

Properties

IUPAC Name

(NZ)-4-fluoro-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2S2/c1-13-6-7-16-10(13)12-17(14,15)9-4-2-8(11)3-5-9/h2-7H,1H3/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQHYYZIQNLRAI-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CSC1=NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C=CS/C1=N\S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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